1-(Tetrahydrofuran-3-yl)pyrazole-3-boronic Acid Pinacol Ester

Description

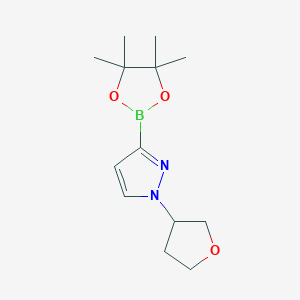

1-(Tetrahydrofuran-3-yl)pyrazole-3-boronic Acid Pinacol Ester (CAS: 331958-90-8) is a boronic acid pinacol ester derivative featuring a pyrazole ring substituted with a tetrahydrofuran (THF) moiety at the 3-position. Its molecular formula is C₁₃H₂₁BN₂O₃, with a molecular weight of 264.13 g/mol .

Properties

Molecular Formula |

C13H21BN2O3 |

|---|---|

Molecular Weight |

264.13 g/mol |

IUPAC Name |

1-(oxolan-3-yl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole |

InChI |

InChI=1S/C13H21BN2O3/c1-12(2)13(3,4)19-14(18-12)11-5-7-16(15-11)10-6-8-17-9-10/h5,7,10H,6,8-9H2,1-4H3 |

InChI Key |

HCWAZERNMZJKPK-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=NN(C=C2)C3CCOC3 |

Origin of Product |

United States |

Preparation Methods

Synthesis via Halogenated Pyrazole and Lithiation/Borylation

One of the most common approaches involves preparing a halogenated pyrazole intermediate (e.g., 3-iodo-1-(tetrahydrofuran-3-yl)pyrazole), followed by lithium-halogen exchange and subsequent reaction with a boron reagent to form the boronic acid pinacol ester.

Stepwise summary:

| Step | Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Synthesis of 3-halopyrazole derivative | Diazotization or halogenation of 1-(tetrahydrofuran-3-yl)pyrazole | Ensures regioselective halogenation at the 3-position |

| 2 | Lithium-halogen exchange | n-Butyllithium or hexyllithium, low temperature (e.g., -70 °C) | Performed under inert atmosphere (N2) |

| 3 | Borylation | Isopropoxyboronic acid pinacol ester or diamyl diboron, Pd catalyst (e.g., Pd(PPh3)Cl2) | Heating at 50-80 °C for several hours |

| 4 | Work-up and purification | Extraction, drying, column chromatography or crystallization | Yields typically high (up to ~90%) |

This method is adapted from general pyrazole boronic acid pinacol ester syntheses, with modifications for the tetrahydrofuran substituent.

Multi-step Synthesis from Malonaldehyde and Ethylene Glycol (Alternative Route)

An alternative synthetic route, although less direct for this specific compound, involves preparing pyrazole boronic acid pinacol esters starting from malonaldehyde through a sequence of protective bromination, methyl vulcanization, cyclization, and boronation steps. This method is more general for 4-pyrazole boronic acid pinacol esters but can be adapted for substituted pyrazoles.

Key features:

- Use of ethylene glycol and p-toluenesulfonic acid for initial condensation.

- Bromination with N-bromosuccinimide (NBS) and benzoyl peroxide.

- Cyclization to form the pyrazole ring.

- Final palladium-catalyzed borylation with diamyl diboron in tetrahydrofuran or 2-methyltetrahydrofuran solvent.

This method offers advantages of fewer steps, lower waste, and high yields (~90%) with good product quality.

Improved Synthesis via Isolation of Lithium Hydroxy Ate Complex

For related pyrazole boronic acid pinacol esters (e.g., 1-methyl-1H-pyrazole-4-boronic acid pinacol ester), an improved synthesis involves:

- Lithium-halogen exchange of 4-bromo-1-(tetrahydrofuran-3-yl)pyrazole with n-butyllithium.

- Quenching with triisopropyl borate to form a lithium hydroxy ate complex.

- Isolation of this complex by filtration, which is bench-stable.

- Direct use of this complex in Suzuki coupling without added base.

This approach improves yield and scalability, reducing purification difficulties associated with unstable boronic acids.

Comparative Data Table of Preparation Methods

| Method | Starting Material | Key Reagents | Catalyst | Temperature | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|---|---|

| Halogenation + Lithiation + Borylation | 1-(Tetrahydrofuran-3-yl)pyrazole → 3-iodo derivative | n-BuLi, Isopropoxyboronic acid pinacol ester | Pd(PPh3)Cl2 | 50-80 °C | 85-90 | High purity, regioselective | Requires low temp lithiation, inert atmosphere |

| Multi-step from Malonaldehyde | Malonaldehyde + ethylene glycol | NBS, benzoyl peroxide, diamyl diboron | Pd(PPh3)Cl2 | 40-110 °C | ~90 | Fewer steps, less waste | Longer synthesis, general pyrazole prep |

| Lithium Hydroxy Ate Complex Isolation | 4-bromo-1-(tetrahydrofuran-3-yl)pyrazole | n-BuLi, triisopropyl borate | None (isolated complex) | Low temp lithiation | High (improved over 30%) | Stable intermediate, scalable | Requires isolation step |

Research Discoveries and Optimization Notes

Use of N-methyl-3-aminopyrazole as a precursor in related pyrazole boronic acid pinacol ester syntheses avoids isomer formation and improves yield by direct diazotization and iodination.

Optimization of reagent equivalents (e.g., increasing n-butyllithium from 1.2 to 1.5 equivalents) and solvent composition (THF/toluene ratio) enhances conversion efficiency and volume handling during lithiation/borylation.

Palladium catalysts such as Pd(dba)3 with triphenylphosphine ligands are effective for borylation, but product purification can be challenging due to weak fluorescence and impurities, requiring careful chromatographic or crystallization steps.

Use of alternative solvents like 2-methyltetrahydrofuran improves reaction rates and environmental profile in borylation steps.

Chemical Reactions Analysis

Types of Reactions: 1-(Tetrahydrofuran-3-yl)pyrazole-3-boronic Acid Pinacol Ester undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

Reduction: Reduction reactions can convert the boronic ester to its corresponding alcohol.

Substitution: The boronic ester group can be substituted with various electrophiles in the presence of suitable catalysts.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are frequently employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling typically results in the formation of biaryl compounds.

Scientific Research Applications

1-(Tetrahydrofuran-3-yl)pyrazole-3-boronic Acid Pinacol Ester has a wide range of applications in scientific research:

Biology: The compound can be used to modify biomolecules, enabling the study of biological pathways and interactions.

Industry: The compound is used in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(Tetrahydrofuran-3-yl)pyrazole-3-boronic Acid Pinacol Ester involves its ability to participate in various chemical reactions. The boronic ester group is highly reactive and can form stable complexes with other molecules. This reactivity is exploited in cross-coupling reactions, where the boronic ester transfers its organic group to a metal catalyst, facilitating the formation of new carbon-carbon bonds .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazole Ring

1-(3-Oxetanyl)-1H-pyrazole-4-boronic Acid Pinacol Ester (CAS: 1339890-99-1)

- Molecular Formula : C₁₂H₁₉BN₂O₃

- Molecular Weight : 250.11 g/mol

- Key Difference : The THF group is replaced by an oxetane ring, reducing steric bulk and altering electronic properties due to the smaller 3-membered oxygen-containing ring. This may enhance solubility in polar solvents compared to the THF analog.

1-(2-Tetrahydropyranyl)-1H-pyrazole-4-boronic Acid Pinacol Ester (CAS: 1003846-21-6)

Heterocycle Replacements

2-(Tetrahydrofuran-3-yl)thiazole-5-boronic Acid Pinacol Ester (CAS: 1356469-05-0)

- Molecular Formula: C₁₃H₂₀BNO₄S

- Molecular Weight : 297.18 g/mol

- Key Difference : The pyrazole ring is replaced by a thiazole, introducing a sulfur atom. This modification alters electronic properties (e.g., increased electron-withdrawing effects) and may influence binding affinity in medicinal chemistry applications.

Functional Group Modifications

1-Methyl-3-(trifluoromethyl)pyrazole-5-boronic Acid Pinacol Ester

Physicochemical and Reactivity Comparisons

Solubility Trends

- THF Derivatives : Likely exhibit moderate solubility in chloroform and ketones, as observed in phenylboronic acid pinacol esters .

- Oxetane Analogs : Smaller ring size may improve solubility in polar aprotic solvents (e.g., acetone) compared to THF derivatives.

- Thiazole Derivatives : Sulfur-containing heterocycles may increase solubility in DMSO or DMF due to enhanced polarity .

Reactivity in Cross-Coupling Reactions

- THF vs. THP : The THF group’s smaller size may enable faster transmetallation in Suzuki reactions compared to bulkier THP-substituted analogs .

- Electron-Withdrawing Groups : Trifluoromethyl-substituted derivatives (e.g., CAS 552846-17-0) may exhibit slower coupling kinetics due to reduced electron density on the boron atom .

Commercial Availability and Pricing

Key Research Findings

- Synthetic Utility : THF-substituted boronic esters are preferred in reactions requiring moderate steric bulk and hydrogen-bonding capacity .

- Stability : THP-substituted analogs (e.g., CAS 1003846-21-6) show improved stability under acidic conditions due to the THP group’s resistance to ring-opening .

- Drug Discovery : Thiazole analogs (e.g., CAS 1356469-05-0) are prioritized in kinase inhibitor development due to sulfur’s role in binding ATP pockets .

Biological Activity

1-(Tetrahydrofuran-3-yl)pyrazole-3-boronic acid pinacol ester is a compound of interest in medicinal chemistry due to its potential biological activities. Boronic acids and their derivatives have gained significant attention for their application in drug discovery, particularly in the development of novel therapeutic agents targeting various diseases.

The biological activity of boronic acid derivatives, including this compound, often involves their ability to form reversible covalent bonds with diols and other nucleophiles. This property is crucial for their role in enzyme inhibition and modulation of biological pathways.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

- Antiparasitic Activity : Studies have shown that derivatives of pyrazole compounds can exhibit significant antiparasitic effects. For instance, modifications in the pyrazole structure have been linked to enhanced potency against Plasmodium falciparum, the causative agent of malaria .

- Enzyme Inhibition : The boronic acid moiety is known to inhibit serine proteases and other enzymes, which can be leveraged in the development of therapeutic agents for diseases such as cancer and diabetes.

Case Studies and Research Findings

Several studies have evaluated the biological activity of related compounds, providing insights into the potential applications of this compound:

- Antiparasitic Screening : A study assessed various pyrazole derivatives for their activity against malaria parasites. Compounds with specific substitutions on the pyrazole ring demonstrated EC50 values ranging from 0.010 μM to 0.577 μM, indicating significant activity . While direct data on this compound is limited, its structural similarities suggest potential efficacy.

- Metabolic Stability : Research into metabolic stability highlighted that modifications to the boronic acid structure can influence both solubility and metabolic clearance rates in human liver microsomes. For example, certain derivatives showed improved metabolic stability while maintaining biological activity .

- In Vivo Efficacy : In animal models, some pyrazole derivatives were evaluated for oral efficacy against malaria, showing promising results that warrant further investigation into related compounds like this compound .

Data Table: Biological Activity Comparison

Q & A

Basic Research Question

- Storage : Store at –20°C under inert gas (N or Ar) to prevent hydrolysis. Commercial batches are typically packaged in sealed, desiccated vials .

- Reaction Conditions : Use anhydrous solvents (e.g., THF dried over molecular sieves) and degas solutions to minimize oxidative deboronation .

- Additives : Include stabilizing agents like 2,6-lutidine (1–2 equiv) in aqueous reactions to buffer acidic byproducts .

How can conflicting kinetic data on boronic ester reactivity be resolved?

Advanced Research Question

Discrepancies in reaction rates (e.g., hydrolysis vs. coupling) arise from experimental variables:

- pH Dependence : Boronic esters hydrolyze faster under acidic or basic conditions (pH <5 or >9), as shown in UV-vis studies (λ shifts at 405 nm upon HO addition) .

- Substituent Effects : Electron-withdrawing groups (e.g., nitro) accelerate hydrolysis, while electron-donating groups (e.g., tetrahydrofuran) delay it. Compare kinetic profiles of 4-nitrophenyl vs. tetrahydrofuran-substituted analogs .

- Temperature Control : Use Arrhenius plots (ln k vs. 1/T) to model activation energies and predict optimal reaction windows .

What analytical challenges arise when characterizing byproducts in cross-coupling reactions?

Advanced Research Question

Common byproducts include:

- Protodeboronation Products : Detectable via LC-MS as pyrazole derivatives lacking the boronic ester .

- Homocoupling : Trace Pd(0) can cause dimerization (e.g., biaryl formation), identified by HRMS or NMR .

- Oxidative Degradation : Boroxine formation (trimers) under aerobic conditions, characterized by FT-IR (B–O stretches at 1340–1390 cm) .

How does this compound compare to structurally related boronic esters in medicinal chemistry applications?

Advanced Research Question

The tetrahydrofuran-pyrazole scaffold offers:

- Bioavailability : Improved membrane permeability vs. planar aromatics, as seen in analogs like 1-Boc-4-piperidylpyrazole-boronic esters .

- Targeted Binding : The oxygen atom in tetrahydrofuran can form hydrogen bonds with enzyme active sites (e.g., kinase inhibitors) .

- Synthetic Flexibility : The boronic ester enables late-stage diversification in fragment-based drug discovery .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.